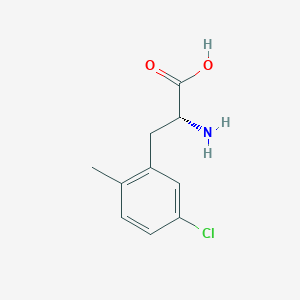

5-Chloro-2-methyl-D-phenylalanine

Description

Contextualizing D-Amino Acids in Modern Biochemical Research

For much of the history of biochemistry, D-amino acids—the non-superimposable mirror images of the canonical L-amino acids that constitute the building blocks of proteins—were considered biological oddities. nih.gov However, contemporary research has unveiled their significant and diverse roles across various life forms. lab-chemicals.com In bacteria, D-amino acids, most notably D-alanine and D-glutamate, are fundamental components of the peptidoglycan cell wall, providing structural rigidity and resistance to degradation by proteases that are specific for L-amino acids. nih.gov This structural role makes the enzymes involved in D-amino acid metabolism attractive targets for the development of novel antibiotics.

Beyond the microbial world, D-amino acids have been identified as key players in the nervous and endocrine systems of mammals. frontiersin.org For instance, D-serine acts as a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, modulating neurotransmission and playing a role in learning and memory. frontiersin.org The presence and function of D-amino acids challenge the central dogma of a homochiral L-amino acid world and open up new avenues for therapeutic intervention and the study of biological systems. The introduction of D-amino acids into synthetic peptides can dramatically increase their stability against proteolytic degradation, a significant advantage in the design of peptide-based drugs. nih.gov

Overview of Halogenated and Alkylated Phenylalanine Analogues as Chemical Probes

The modification of amino acid side chains provides a powerful strategy for creating chemical probes to study protein structure and function. Phenylalanine, with its aromatic phenyl group, is a particularly attractive scaffold for modification. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) or alkyl groups (like methyl) onto the phenyl ring can systematically alter the steric, electronic, and hydrophobic properties of the amino acid. nih.gov

Halogenated phenylalanine analogues have been widely used in biophysical studies. For example, the incorporation of fluorine, a small and highly electronegative atom, can modulate the acidity of the amino acid and serve as a sensitive reporter for 19F nuclear magnetic resonance (NMR) spectroscopy to probe protein conformation and dynamics. nih.gov Larger halogens like chlorine and iodine can introduce steric bulk and alter binding affinities through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. nih.gov

Rationale for Investigating 5-Chloro-2-methyl-D-phenylalanine within Structure-Function Paradigms

While specific research data on this compound is not extensively available in public literature, the rationale for its synthesis and investigation can be inferred from the established principles of medicinal chemistry and studies of related analogues. The unique di-substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of the D-phenylalanine scaffold—suggests a deliberate design to probe specific aspects of biological recognition.

The presence of the D-chiral center immediately confers resistance to proteolysis, making it a suitable building block for creating more stable peptide-based probes or therapeutics. The substitutions on the phenyl ring are likely intended to fine-tune its interactions with a target protein. The 2-methyl (ortho-methyl) group introduces steric hindrance that can significantly influence the preferred conformation of the side chain, potentially locking it into a specific orientation that could enhance binding to a particular pocket. nih.gov The 5-chloro (meta-chloro) substitution, on the other hand, alters the electronic properties of the phenyl ring and adds a potential halogen bond donor. The combination of these two substitutions creates a unique steric and electronic profile that could lead to high affinity and selectivity for a specific biological target.

Data Tables

Table 1: Properties of Selected Phenylalanine Analogues

| Compound Name | Structure | Key Features | Common Research Applications |

| D-Phenylalanine | D-amino acid | Increased peptide stability | |

| 4-Fluoro-L-phenylalanine | Fluorinated | 19F NMR studies of protein structure | |

| 4-Chloro-DL-phenylalanine | Halogenated | Phenylalanine analogue in metabolic studies | |

| 2-Methyl-L-phenylalanine | Alkylated (ortho) | Probing steric effects in binding pockets | |

| This compound | Di-substituted D-amino acid | Potential for high-affinity, selective probes |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(5-chloro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJPGEIIQISZFF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereochemical Control of 5 Chloro 2 Methyl D Phenylalanine

Enantioselective Synthetic Strategies for D-Amino Acid Derivatives

Directly forging the chiral center with the correct absolute stereochemistry is a highly efficient approach to producing enantiopure amino acids. This avoids the need for resolving racemic mixtures, which is inherently limited to a 50% theoretical yield in standard kinetic resolutions. acs.org Modern catalysis offers powerful tools to achieve this, including biocatalytic, organocatalytic, and metal-catalyzed methods.

Biocatalysis has emerged as a powerful and sustainable methodology for synthesizing D-amino acids due to the high selectivity and efficiency of enzymes. rsc.org Multi-enzyme cascade systems are particularly advantageous as they allow for multi-step conversions in a single reaction vessel, which can circumvent the need for intermediate purification and overcome unfavorable reaction equilibria. researchgate.netbohrium.com

A common and effective biocatalytic strategy for D-amino acid synthesis is the stereoinversion of readily available L-amino acids. rsc.org This can be achieved through a two-step enzymatic cascade:

Deamination: An L-amino acid deaminase (LAAD) or oxidase (LAAO) converts the L-amino acid into its corresponding α-keto acid. For the synthesis of 5-Chloro-2-methyl-D-phenylalanine, the corresponding L-enantiomer would be converted to 5-chloro-2-methyl-phenylpyruvic acid. rsc.orgnih.gov

Reductive Amination: A D-amino acid dehydrogenase (D-AADH) or a D-amino acid aminotransferase (D-AAT) then stereoselectively converts the intermediate α-keto acid into the target D-amino acid. acs.orgnih.gov

This process often requires a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH) to recycle NAD(P)H, to drive the reaction to completion. rsc.orgnih.gov Researchers have successfully constructed whole-cell biocatalysts co-expressing these enzymes, creating an in vivo cascade system that efficiently converts various L-amino acids to their D-counterparts with high yields and excellent enantiomeric excess (>99% ee). rsc.orgnih.gov

Chemoenzymatic approaches combine the strengths of chemical and biological catalysts. For instance, a chemoenzymatic cascade could involve the use of a biocatalyst for the key stereoselective amination step, while a chemical reductant is used for cofactor recycling. bohrium.com Another powerful chemoenzymatic strategy couples biocatalytic asymmetric amination with palladium-catalyzed arylation, allowing for the synthesis of optically pure biarylalanines. dntb.gov.ua This highlights the potential for combining enzymatic steps with organometallic chemistry to build complex, functionalized amino acids.

| Enzyme System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| L-amino acid deaminase (PmLAAD) & D-amino acid dehydrogenase (StDAPDH) | L-Phenylalanine | D-Phenylalanine | Whole-cell biocatalyst, >99% yield, >99% ee | rsc.org |

| D-hydantoinase & D-carbamoylase | DL-5-substituted hydantoin | D-Amino acid | Established industrial process for various D-amino acids | nih.gov |

| L-amino acid deaminase, D-amino acid dehydrogenase, & Formate dehydrogenase | L-Amino acids (various) | D-Amino acids (various) | In vivo cascade with cofactor regeneration | nih.gov |

Asymmetric organocatalysis, which utilizes small, chiral organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. youtube.com This approach avoids the use of potentially toxic or expensive metals and often offers operational simplicity. nih.gov For the synthesis of α-amino acids, key strategies involve the asymmetric functionalization of glycine-derived nucleophiles or the conjugate addition to α,β-unsaturated systems. rsc.org

Phase Transfer Catalysis (PTC) is a particularly effective technique for the asymmetric alkylation of glycine (B1666218) derivatives. acs.org The seminal work by O'Donnell involves the alkylation of a benzophenone (B1666685) imine of a glycine ester. organic-chemistry.org In this system, a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, shuttles the glycine enolate from an aqueous or solid basic phase into an organic phase where it reacts with an electrophile. acs.orgorganic-chemistry.org For the synthesis of this compound, the electrophile would be 2-chloro-5-chloromethyl-toluene. The choice of the N-protecting group on the glycine Schiff base and the specific structure of the catalyst are crucial for achieving high enantioselectivity. acs.org

Enamine and Iminium Catalysis , often employing proline and its derivatives, represents another powerful branch of organocatalysis. nih.govyork.ac.uk While direct application to the synthesis of a substituted phenylalanine like this is less common, these methods are powerful for creating other types of chiral amino acids. For example, the organocatalytic Michael addition of oxazolones to α,β-unsaturated aldehydes can generate α,α-disubstituted α-amino acid derivatives with high diastereo- and enantioselectivity. acs.org

| Method | Typical Catalyst | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Phase Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Asymmetric alkylation of glycine Schiff bases | Operationally simple, scalable, high enantioselectivity | organic-chemistry.org, acs.org |

| Enamine Catalysis | Proline and its derivatives | Asymmetric α-functionalization of aldehydes/ketones | Metal-free, mimics natural aldolase (B8822740) reactions | nih.gov |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPA) | Asymmetric Mannich reactions, hydroaminations | Activates electrophiles via hydrogen bonding | nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a direct path to complex aryl-substituted amino acids. organic-chemistry.orgresearchgate.net These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate.

For a target like this compound, a key strategy would be the α-arylation of a protected glycine or alanine (B10760859) derivative. Hartwig and others have developed methods for the direct arylation of glycinates activated by specific N-protecting groups (e.g., unsaturated amines) with aryl halides. organic-chemistry.org A plausible route would involve the coupling of a suitable glycine equivalent with 1-bromo-5-chloro-2-methylbenzene or a related organometallic partner.

Alternatively, directing-group strategies enable the functionalization of C(sp³)–H bonds. rhhz.netacs.org For example, an N-terminal directing group, such as an 8-aminoquinoline (B160924) moiety, can direct a palladium catalyst to selectively functionalize the β-C–H bond of an alanine derivative with an aryl boronic acid or other arylating agent. rhhz.net This provides a powerful method for creating β-aryl-α-amino acids.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is also highly applicable. nih.govnih.gov A chiral building block containing a vinyl or halo group can be coupled with an appropriate arylboronic acid. For instance, an enantiopure vinyl-oxazolidine derivative can undergo a Suzuki coupling, followed by oxidation to yield the desired unnatural amino acid. nih.gov This approach effectively translates the stereochemistry of the starting amino alcohol to the final product.

Stereochemical Resolution Techniques

When a racemic mixture of an amino acid is synthesized, resolution techniques are required to separate the desired enantiomer. While classical resolution involves diastereomeric salt formation, more advanced methods offer higher efficiency.

Dynamic Kinetic Resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% yield limit of standard kinetic resolution. princeton.edu DKR combines a fast, selective reaction of one enantiomer (the kinetic resolution step) with a rapid, in-situ racemization of the starting material. nih.gov This ensures that the unreactive enantiomer is continuously converted back into the reactive one, allowing for a theoretical yield of 100%. princeton.edu

For amino acids, DKR is often achieved using enzymatic processes. acs.orgresearchgate.net A highly effective approach, known as the "Amidase Process," combines a stereoselective amidase with a racemase. researchgate.netfrontiersin.org The process would start with racemic 5-Chloro-2-methyl-phenylalanine amide.

Selective Hydrolysis: A D-stereospecific amidase or aminopeptidase (B13392206) selectively hydrolyzes the D-amide to the desired D-amino acid. acs.orgnih.gov

In-situ Racemization: Simultaneously, an amino acid amide racemase (e.g., α-amino-ε-caprolactam racemase) converts the remaining L-amide into the D-amide, constantly replenishing the substrate for the D-amidase. nih.gov

This combination allows for the complete conversion of the racemic amide into the enantiopure D-amino acid. nih.gov The success of DKR relies on the careful selection of enzymes and optimization of reaction conditions to ensure the rate of racemization is equal to or greater than the rate of the resolution reaction. princeton.edu

Synthesis of Advanced Precursors and Derivatization for Functionalization

The synthesis of complex amino acids often relies on the creation of versatile precursors that can be functionalized in later steps. Amino acids themselves are excellent synthetic precursors for a wide range of biologically active molecules due to their inherent chirality and dual functionality (amine and carboxylic acid). chemistryviews.orguni-wuppertal.de

For this compound, a key precursor could be a simpler, protected D-phenylalanine derivative that can be halogenated and methylated in subsequent steps. However, a more convergent approach involves building the substituted aromatic ring first and then introducing the amino acid moiety. Advanced precursors for this include:

α-Aryl-isocyanoacetates: These can undergo electrophilic α-arylation to create α,α-diaryl-α-amino acid derivatives, which are precursors to highly congested amino acids. acs.org

Protected Alanine Derivatives with Directing Groups: As mentioned, these allow for late-stage C-H functionalization to install the desired aryl group. rhhz.net

δ-Amino β-ketoesters: These polyfunctionalized chiral building blocks can be converted into substituted prolines and other complex amino acid derivatives. nih.gov

Derivatization for Functionalization refers to the modification of the final amino acid or a late-stage intermediate to introduce new chemical handles or to incorporate it into a larger molecule, such as a peptide. nih.govwipo.int The exocyclic alkene in certain lactam-constrained amino acid building blocks, for example, provides a handle for "click" chemistry. nih.gov Radical-based methods have also emerged as powerful tools for modifying amino acid residues within complex peptides, showcasing the potential for late-stage functionalization. uni-wuppertal.denih.gov For this compound, the chloro and methyl groups on the phenyl ring are the defining functionalizations, but the core amino acid structure (the amine and carboxyl groups) can be further derivatized for incorporation into peptidomimetics or other pharmaceutical scaffolds. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Enantiomeric Separation and Purity Assessment

A primary challenge in the analysis of 5-Chloro-2-methyl-D-phenylalanine is the separation of its D- and L-enantiomers. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for achieving this chiral separation and assessing enantiomeric purity.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of amino acids like this compound. chromatographytoday.com The separation can be achieved through two main strategies: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral reagent. nih.gov

Chiral Stationary Phases (CSPs):

CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographytoday.com Several types of CSPs are effective for amino acid separations, including:

Cyclodextrin-based CSPs: These are widely used for the separation of a variety of chiral compounds. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and ristocetin (B1679390) are used to create these phases, which have shown excellent results in separating amino acid enantiomers. researchgate.net

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3-chloro-5-methylphenylcarbamate), are popular choices for separating a range of pharmaceuticals and chiral molecules. nih.gov

Crown Ether-based CSPs: These are particularly effective for the enantioseparation of compounds with primary amine groups. nih.gov

Zwitterionic Chiral Stationary Phases: Newer developments, such as cinchona alkaloid-derived zwitterionic CSPs, allow for direct stereoselective resolution of amino acids using mobile phases compatible with mass spectrometry. chiraltech.com

The choice of mobile phase is critical and often consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers. The separation efficiency can be influenced by the mobile phase composition, temperature, and the specific nature of the CSP. researchgate.net

Derivatization Techniques:

An alternative to direct chiral separation is the derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov Commonly used CDAs for amino acids include:

Marfey's Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide is widely used for determining the stereochemistry of amino acids. nih.gov

o-Phthalaldehyde (B127526) (OPA) with a chiral thiol: This combination forms highly fluorescent isoindole derivatives. researchgate.net

9-fluorenylmethyl chloroformate (FMOC): This reagent is used to derivatize both primary and secondary amino acids. actascientific.com

Other reagents: A variety of other reagents such as dansyl chloride, 2,4-dinitrofluorobenzene (DNFB), and aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are also employed for pre-column derivatization. creative-proteomics.com

Table 1: HPLC Techniques for Chiral Separation

| Technique | Principle | Examples of Application |

|---|---|---|

| Direct Separation with CSPs | Differential interaction of enantiomers with a chiral stationary phase. | Separation of D/L-phenylalanine using cyclodextrin, macrocyclic glycopeptide, and polysaccharide-based CSPs. sigmaaldrich.comresearchgate.net |

| Indirect Separation via Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Derivatization with Marfey's reagent (FDAA) or o-phthalaldehyde (OPA) for the separation of amino acid enantiomers. nih.govresearchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the chiral profiling of amino acids. nih.gov This technique is particularly valuable for quantifying low levels of one enantiomer in the presence of a large excess of the other. nih.gov

In a typical LC-MS/MS setup, the enantiomers are first separated by a chiral HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for the analyte, a technique known as multiple-reaction monitoring (MRM). nih.gov This provides a high degree of specificity and allows for accurate quantification even in complex matrices.

Isotope dilution LC-MS/MS, which uses a stable isotope-labeled version of the analyte as an internal standard, is considered a reference method for the accurate determination of amino acids in biological samples. nih.gov While direct analysis without derivatization is possible, derivatization can sometimes be used to enhance the chromatographic properties and detector response of the analyte. nih.gov

Structural Elucidation Techniques

Confirming the chemical structure of this compound requires a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity. For example, the aromatic protons of the substituted phenyl ring will appear as a distinct pattern of signals, and the protons on the aliphatic portion of the amino acid will have characteristic chemical shifts and coupling patterns. chemicalbook.comhmdb.ca

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and bonding environment. illinois.edubmrb.io

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. nih.gov

Table 2: Representative NMR Data for Phenylalanine Derivatives

| Nucleus | Phenylalanine Chemical Shift (ppm) | Expected Shifts for this compound |

|---|---|---|

| ¹H | Aromatic: ~7.3-7.4, Alpha-H: ~3.9, Beta-H: ~3.1-3.3 | Aromatic protons will show shifts influenced by the electron-withdrawing chlorine and electron-donating methyl group. The methyl protons will appear as a singlet. |

| ¹³C | Aromatic: ~127-137, Alpha-C: ~58, Beta-C: ~39, Carbonyl-C: ~176 | The carbon attached to chlorine will be downfield. The carbon attached to the methyl group will also be shifted. The methyl carbon will have a characteristic upfield shift. |

Note: The exact chemical shifts for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to deduce the molecular formula. nih.gov

For this compound (C₁₀H₁₂ClNO₂), HRMS would be used to confirm the presence of chlorine by observing the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Spectroscopic Analysis for Conformational and Electronic Properties

Spectroscopic techniques can also provide insights into the three-dimensional shape (conformation) and the distribution of electrons within the this compound molecule. These properties are influenced by the substituents on the phenyl ring.

Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to the molecular structure and conformation. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the secondary structure of peptides containing chiral amino acids and can provide information about the conformational tendencies of the amino acid itself. acs.org

UV-Visible Spectroscopy: The electronic transitions within the aromatic ring can be studied using UV-Visible spectroscopy, providing information about the electronic properties of the molecule. nih.gov

The introduction of the chloro and methyl groups on the phenyl ring of D-phenylalanine will alter its electronic and steric properties, which in turn will affect its conformational preferences and spectroscopic signatures compared to the unsubstituted amino acid. nih.gov

Vibrational Circular Dichroism (VCD) for Stereochemical Confirmation and Conformational Dynamics

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com This technique is particularly valuable for determining the absolute configuration of chiral molecules and for probing the three-dimensional structure of molecules in solution and in the solid state. youtube.comnih.gov

For this compound, which possesses a chiral center at the α-carbon, VCD serves as a definitive method for confirming its D-enantiomeric form. The VCD spectrum of the D-enantiomer will be a mirror image of the L-enantiomer's spectrum. nih.gov This is a direct consequence of their non-superimposable mirror-image relationship. The signs and intensities of the VCD bands are highly sensitive to the spatial arrangement of atoms around the chiral center.

VCD is also instrumental in studying the conformational dynamics of this compound. The molecule can adopt various conformations due to the rotation around its single bonds. These different conformations can lead to distinct VCD spectra. By comparing experimental VCD spectra with theoretical calculations based on density functional theory (DFT), the preferred solution-state conformation of the molecule can be determined. nih.gov In the solid state, VCD can reveal information about the molecular conformation within the crystal lattice and the effects of intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

Key Vibrational Modes for VCD Analysis:

The VCD spectrum of this compound would exhibit characteristic bands associated with specific vibrational modes. The analysis of these bands provides detailed structural information.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Provided |

| N-H Stretching | 3200-3400 | Information on hydrogen bonding and the conformation of the amino group. |

| C-H Stretching | 2800-3100 | Probes the stereochemistry at the α-carbon and the orientation of the methyl group. acs.org |

| C=O Stretching (Carboxyl) | 1680-1750 | Sensitive to the conformation of the carboxylic acid group and its hydrogen bonding interactions. |

| Amide I (in peptides) | 1600-1700 | Not directly applicable to the free amino acid but crucial for its peptide derivatives. nih.gov |

| C-Cl Stretching | 600-800 | The position and intensity can be influenced by the overall molecular conformation. |

Hypothetical VCD Data for Stereochemical Confirmation:

To illustrate the principle, the following table presents hypothetical VCD data for the C=O stretching region of both enantiomers of 5-Chloro-2-methyl-phenylalanine.

| Enantiomer | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |

| 5-Chloro-2-methyl-D -phenylalanine | 1725 | -2.5 |

| 5-Chloro-2-methyl-L -phenylalanine | 1725 | +2.5 |

Note: The signs of the VCD signals are opposite for the two enantiomers, providing unambiguous stereochemical assignment. The data is hypothetical and for illustrative purposes.

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible spectroscopy is a widely used technique that provides information about the electronic transitions within a molecule. msu.edu For aromatic amino acids like this compound, the primary chromophore is the substituted benzene (B151609) ring. acs.org The absorption of UV light by this chromophore can be utilized in various mechanistic studies.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, primarily due to π → π* transitions within the aromatic ring. The presence of the chloro and methyl substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted phenylalanine. nih.gov Typically, aromatic amino acids exhibit a strong absorption peak around 200-230 nm and a weaker, more structured band between 250-280 nm. acs.orgresearchgate.net

Applications in Mechanistic Studies:

UV-Visible spectroscopy can be employed to monitor changes in the local environment of the phenyl chromophore. For instance, the λmax can shift in response to changes in solvent polarity, pH, or upon binding to other molecules. This sensitivity allows for the investigation of:

Protein Folding and Unfolding: When incorporated into a peptide or protein, the UV-Vis spectrum of the this compound residue can serve as a probe to monitor changes in the protein's tertiary structure. nih.gov

Ligand Binding: Changes in the absorption spectrum upon the addition of a potential binding partner can indicate an interaction and provide information about the binding event.

Enzymatic Reactions: If the compound is a substrate or inhibitor in an enzymatic reaction, UV-Vis spectroscopy can be used to follow the reaction kinetics by monitoring the disappearance of the substrate or the appearance of a product with a different absorption spectrum.

Expected UV-Visible Absorption Data:

The following table provides expected UV-Visible absorption data for this compound in a polar solvent.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~265 | ~200 - 400 |

| π → π | ~220 | ~8,000 - 12,000 |

Note: The exact values of λmax and ε are dependent on the solvent and pH. This data is representative for a substituted phenylalanine derivative.

By utilizing second-derivative spectroscopy, the fine structural details of the absorption bands can be enhanced, allowing for more precise analysis of the microenvironment of the phenylalanine residue. nih.gov

Molecular and Biochemical Interactions of 5 Chloro 2 Methyl D Phenylalanine

Enzymatic Substrate Specificity and Inhibition Kinetics

The enzymatic processing of 5-Chloro-2-methyl-D-phenylalanine would primarily involve enzymes that act on D-amino acids or phenylalanine analogues.

D-Amino Acid Oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide. nih.gov This enzymatic action is crucial in various physiological processes, including the clearance of bacterially-derived D-amino acids and the regulation of D-serine levels in the brain, which acts as a co-agonist at NMDA receptors. nih.gov

Direct experimental data on the interaction between this compound and DAO is not available in the reviewed literature. However, DAO is known to have a broad substrate spectrum. nih.gov Mice lacking DAO show increased tissue and fluid levels of several D-amino acids, including D-phenylalanine. nih.gov This suggests that D-phenylalanine itself is a substrate for DAO. The introduction of substituents on the phenyl ring can significantly alter the affinity and turnover rate. For instance, various substituted D-amino acids have been investigated as substrates or inhibitors of DAO. nih.gov The 5-chloro and 2-methyl substitutions on the phenyl ring of D-phenylalanine would likely modulate its interaction with the active site of DAO, but whether it would act as a substrate, a competitive inhibitor, or not interact at all remains to be experimentally determined. The development of potent DAO inhibitors often involves creating molecules that mimic the substrate but bind with higher affinity or are resistant to turnover. nih.gov

Phenylalanine hydroxylase (PAH) is a key enzyme in aromatic amino acid metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine. wikipedia.orgfrontiersin.orgmedlineplus.gov This reaction is the rate-limiting step in the catabolism of phenylalanine. wikipedia.org The enzyme is highly specific for its L-amino acid substrate.

Given that this compound is a D-amino acid, it is not expected to be a substrate for PAH. However, phenylalanine analogues can act as inhibitors of PAH. A well-known example is p-chloro-L-phenylalanine, which is a potent inhibitor of the enzyme. nih.gov While this compound is the L-enantiomer and has a different substitution pattern (a single chloro group at the para position), it demonstrates that halogenated phenylalanines can interact with the enzyme's active site.

There is no specific data on the modulatory effect of this compound on PAH. Any potential interaction would likely be inhibitory, competing with the natural substrate, L-phenylalanine. The D-configuration might hinder effective binding to the active site, which is stereospecific for L-phenylalanine. The presence of the 2-methyl group could also introduce steric hindrance, further affecting its potential as an inhibitor. Research on other phenylalanine derivatives has shown that modifications to the phenyl ring can significantly impact binding and enzyme activity. nih.govtuni.fi

Receptor Ligand Binding and Functional Modulation (In Vitro Studies)

The structure of this compound, an aromatic amino acid, suggests potential interactions with various neurotransmitter receptors that recognize ligands with similar pharmacophoric features.

5-HT3 Receptors: The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel. nih.gov Its binding site accommodates aromatic structures, and many antagonists feature a substituted aromatic ring. Studies on the antagonist lerisetron (B1674766) and its analogues have highlighted the importance of specific functional groups for high-affinity binding. nih.gov Although no direct binding data for this compound at the 5-HT3 receptor exists, the compound's substituted phenyl ring could theoretically allow for some level of interaction. However, the amino acid moiety differs significantly from the structures of known high-affinity 5-HT3 ligands.

Dopamine D2/D3 Receptors: Dopamine D2 and D3 receptors are G-protein coupled receptors and are important targets for antipsychotic drugs. nih.gov Ligands for these receptors often contain aromatic moieties that engage in hydrophobic and specific interactions within the receptor's transmembrane domains. For example, the partial agonist cariprazine (B1246890) shows preferential binding to D3 over D2 receptors. nih.gov There is no published data characterizing the binding of this compound to D2 or D3 receptors. The simple structure of this amino acid makes it an unlikely candidate for a high-affinity ligand compared to more complex, multi-ring structures typically found in D2/D3 modulators.

Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors that bind endogenous opioid peptides and exogenous opiates. nih.gov These peptides, such as enkephalins, contain phenylalanine or tyrosine residues that are critical for binding and activity.

Direct binding studies of this compound with opioid receptors have not been reported. However, research on related compounds provides some insight.

A study on a novel kappa-opioid receptor (KOR) antagonist, which contains a chlorophenyl moiety , found that this group engages in hydrophobic contacts and a halogen bond within the KOR binding pocket, contributing to its affinity. mdpi.com This suggests that the chloro-substituted phenyl ring of this compound could potentially interact with a similar subpocket in opioid receptors.

Another study utilized melphalan (B128) (4-bis(2-chloroethyl)amino-L-phenylalanine) incorporated into an enkephalin peptide to create an irreversible label for the KOR. nih.gov This demonstrates that a chloro-substituted phenylalanine derivative can be directed to the opioid receptor binding site as part of a larger molecule.

Based on these findings, it is conceivable that this compound might exhibit weak affinity for opioid receptors, with a potential preference for the KOR due to favorable interactions involving the chlorophenyl group. However, its simple structure, lacking the other pharmacophoric elements of typical opioids, makes high-affinity binding unlikely.

Table 1: Binding Affinities of a Related Chlorophenyl-Containing Compound at Opioid Receptors This table presents data for a structurally distinct KOR antagonist (Compound A from the source) to illustrate the potential role of a chlorophenyl group in opioid receptor binding. It does not represent data for this compound.

| Compound | Receptor | Binding Affinity (Ki, µM) | Reference |

|---|---|---|---|

| Compound A (with chlorophenyl moiety) | Kappa Opioid Receptor (KOR) | 1.35 | mdpi.com |

| Mu Opioid Receptor (MOR) | 10.7 | mdpi.com | |

| Delta Opioid Receptor (DOR) | >10 | mdpi.com |

While specific SAR studies for this compound are absent from the literature, general principles can be drawn from related classes of compounds.

Phenylalanine Core: For receptors that recognize amino acids or peptides, the phenylalanine core provides a fundamental scaffold. In peptidomimetic HIV-1 capsid binders, the phenylalanine core was found to be crucial for maintaining activity through hydrophobic interactions. mdpi.com

Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of affinity and selectivity.

In a series of phenylalanine-based kainate receptor ligands, modifications at the 4- and 5-positions of the phenyl ring established a clear SAR, influencing affinity for the GluK1 receptor subtype. nih.gov

For the KOR antagonist mentioned previously, the chlorophenyl moiety was key to its affinity, forming specific hydrophobic and halogen-bonding interactions within the binding pocket. mdpi.com The 5-chloro position on this compound is well-placed for such interactions.

The 2-methyl group introduces steric bulk near the amino acid backbone. This could either enhance binding by promoting a favorable conformation or decrease affinity by sterically clashing with receptor residues.

Chirality: The D-configuration is a critical feature. For many receptors and enzymes that bind L-phenylalanine (like PAH), the D-enantiomer will have significantly lower, if any, affinity. Conversely, for systems that recognize D-amino acids (like DAO), this configuration is essential for interaction.

Interactions with Transport Systems

There is currently no specific scientific literature available that details the selectivity and transport characteristics of this compound by the L-type Amino Acid Transporter 1 (LAT1).

LAT1, or Solute Carrier Family 7 Member 5 (SLC7A5), is a crucial transporter for large neutral amino acids, including phenylalanine, across biological membranes like the blood-brain barrier. nih.govgenecards.org Its function is vital for supplying essential amino acids for protein synthesis and metabolism. nih.gov LAT1 operates as a sodium-independent antiporter, exchanging extracellular amino acids for intracellular ones. nih.gov

Research into the substrate specificity of LAT1 indicates a preference for L-enantiomers of amino acids in terms of binding affinity. researchgate.net However, the transporter is capable of transporting both L- and D-enantiomers. researchgate.net Studies on various phenylalanine derivatives have shown that substitutions on the phenyl ring can influence the molecule's interaction with LAT1. For instance, the presence of halogens at the meta position of phenylalanine has been shown to affect the inhibition of LAT1. nih.gov Despite this, specific data on how the chloro and methyl groups of this compound affect its potential interaction with LAT1 have not been documented.

Table 1: General Substrate Characteristics of L-type Amino Acid Transporter 1 (LAT1)

| Feature | Description | Citations |

| Primary Substrates | Large neutral amino acids (e.g., Phenylalanine, Leucine, Tyrosine) | genecards.orgsolvobiotech.com |

| Transport Mechanism | Sodium-independent obligatory antiport | nih.gov |

| Stereoselectivity | Higher affinity for L-enantiomers, but transports D-enantiomers | researchgate.net |

| Influence of Substitutions | Halogen substitutions on phenylalanine can modulate inhibitory activity | nih.gov |

Broader Biochemical Cascade Involvement

No direct research is available on the specific impact of this compound on quorum sensing (QS) systems in bacterial pathogens.

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. frontiersin.org This system regulates various functions, including the production of virulence factors and biofilm formation, making it a target for antimicrobial strategies. nih.govmdpi.com Phenylalanine derivatives, as a class of molecules, are recognized for their potential to control bacterial virulence, and some have been investigated as quorum sensing inhibitors. nih.govnih.gov Cyclic dipeptides containing phenylalanine, for example, have been shown to modulate gene expression involved in the pathogenicity of certain bacteria. nih.gov However, the specific effects of this compound on the signaling molecules and receptors of any bacterial quorum sensing system have not been reported.

There is no specific information detailing the influence of this compound on biofilm formation mechanisms.

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents. asm.org The formation and disassembly of biofilms are complex processes regulated by various signals. D-amino acids, including D-phenylalanine, have been identified as natural signals that can trigger biofilm disassembly in several bacterial species, such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govnih.gov

The proposed mechanism for this activity involves the incorporation of D-amino acids into the bacterial cell wall's peptidoglycan. frontiersin.org This integration is thought to interfere with the proper localization of proteins that anchor the extracellular matrix to the cells, thereby disrupting the biofilm's integrity. asm.org While D-phenylalanine itself has been shown to be effective in preventing and dispersing biofilms, the specific activity of its 5-chloro-2-methyl derivative remains uninvestigated. nih.govdtic.milmedchemexpress.com

Table 2: General Effects of D-Amino Acids on Biofilm Formation

| D-Amino Acid Effect | Mechanism | Affected Bacteria (Examples) | Citations |

| Biofilm Dispersal | Interferes with anchoring of biofilm matrix proteins. | Bacillus subtilis, Staphylococcus aureus | asm.org |

| Biofilm Prevention | Incorporation into peptidoglycan alters cell wall structure. | Pseudomonas aeruginosa | nih.govfrontiersin.org |

| Synergistic Activity | Can enhance the efficacy of conventional antimicrobials against biofilms. | Staphylococcus aureus, Pseudomonas aeruginosa | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methyl D Phenylalanine

Quantum Chemical Studies (Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations focus on the electron density to determine the electronic structure and energy of a system, offering a balance between accuracy and computational cost.

Conformational Landscape Analysis and Energetics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them. For 5-Chloro-2-methyl-D-phenylalanine, the key flexible bonds are the chi (χ) angles that dictate the orientation of the phenyl ring relative to the amino acid backbone.

Computational studies on L-phenylalanine have revealed numerous stable conformers resulting from various non-bonded interactions like hydrogen bonds and π-interactions. nih.gov The introduction of a methyl group at the ortho- (2-) position and a chloro group at the meta- (5-) position on the phenyl ring of D-phenylalanine would significantly alter this landscape. The steric bulk of the ortho-methyl group would likely create a substantial energy barrier to free rotation around the Cβ-Cγ bond (χ1 angle), favoring specific orientations that minimize steric clash with the amino acid backbone. The chlorine atom at the 5-position adds further steric and electronic influence.

A systematic conformational search using quantum mechanical methods would be necessary to map the potential energy surface of this compound. This would involve rotating the key dihedral angles and calculating the energy of each resulting structure to identify local and global energy minima. The results would highlight the most probable shapes the molecule adopts in different environments.

Table 1: Illustrative Conformational Energy Profile for this compound (Note: This table is a hypothetical representation of data that would be generated from a conformational analysis.)

| Conformer ID | Dihedral Angle χ1 (°) | Dihedral Angle χ2 (°) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Conf-1 | -65 | 90 | 0.00 | 75.3 |

| Conf-2 | 175 | -95 | 1.25 | 13.5 |

| Conf-3 | 60 | 85 | 1.80 | 6.2 |

Electronic Structure and Reactivity Predictions

DFT is used to calculate a molecule's electronic properties, which govern its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

For this compound, the electronic landscape is influenced by its substituents. The methyl group is weakly electron-donating, while the chlorine atom is electron-withdrawing and introduces a site of significant electronegativity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. These maps would likely show negative potential (red) around the carboxyl group and the chlorine atom, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine group's hydrogens, indicating sites for nucleophilic interaction.

The HOMO-LUMO gap provides insight into the molecule's kinetic stability; a larger gap implies higher stability. Studies on similar substituted aromatic compounds show that such substitutions can fine-tune these electronic properties. rsc.org Time-Dependent DFT (TD-DFT) extends these principles to study the molecule's excited states, predicting its UV-visible absorption spectrum and how it might behave upon light absorption.

Table 2: Hypothetical Electronic Properties of Phenylalanine Analogs (Calculated via DFT) (Note: This table illustrates the type of data generated from DFT calculations for comparative purposes.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| D-Phenylalanine | -6.12 | -0.98 | 5.14 |

| 2-Methyl-D-phenylalanine | -5.95 | -0.91 | 5.04 |

| 5-Chloro-D-phenylalanine | -6.35 | -1.21 | 5.14 |

| This compound | -6.21 | -1.15 | 5.06 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insight into isolated molecules, molecular modeling and dynamics simulations are used to study how molecules behave in a complex biological environment, such as in solution or interacting with a protein.

Ligand-Protein Docking for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the basis of molecular recognition, such as an amino acid analog interacting with a transporter protein.

A key potential target for phenylalanine analogs is the L-type Amino Acid Transporter 1 (LAT1), which is responsible for transporting large neutral amino acids and is often overexpressed in cancer cells. Research on various phenylalanine analogs has shown that substitutions on the phenyl ring significantly affect binding affinity and selectivity for LAT1 versus other transporters like LAT2. researchgate.net To elucidate the binding mode of this compound, it would be docked into a homology model or crystal structure of a transporter like LAT1. The docking algorithm would sample numerous poses and score them based on factors like electrostatic and van der Waals interactions.

The results would predict the binding orientation, the binding energy (a measure of affinity), and the specific amino acid residues in the protein's binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic contacts, or halogen bonds) with the ligand. The ortho-methyl and meta-chloro groups would be expected to form specific hydrophobic or halogen-bond interactions within the transporter's binding site, influencing its affinity and selectivity. researchgate.net

Dynamics of Molecular Recognition and Conformational Adaptations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov An MD simulation of the this compound-protein complex, placed in a simulated aqueous environment, would reveal how the ligand and protein adapt to each other.

Starting from the best-docked pose, the simulation calculates the forces on all atoms and their subsequent motions over femtosecond time steps, generating a trajectory that can span nanoseconds or longer. Analysis of this trajectory can confirm the stability of the binding pose, identify key hydrogen bonds and their lifetimes, and reveal conformational changes in the protein induced by the ligand. acs.org For instance, an MD simulation could show whether the phenyl ring of the ligand remains fixed in a specific sub-pocket or if it exhibits flexibility, and how water molecules mediate the interaction. These dynamic insights are critical for a more accurate understanding of the binding event than docking alone can provide.

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico approaches are invaluable for building predictive SAR models. For a series of related compounds, such as substituted phenylalanine analogs, computational methods can calculate various molecular properties (descriptors) that are then correlated with experimentally measured activities.

For this compound, the key structural modifications compared to the parent D-phenylalanine are the addition of the chloro and methyl groups. SAR studies on halogenated phenylalanine analogs have shown that factors like the size and position of the halogen can be critical for selectivity, for instance with LAT1 transporters. researchgate.net Similarly, the presence of an α-methyl group is known to enhance LAT1 selectivity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the general methodology can be described.

The development of a QSAR model for a series of compounds analogous to this compound would typically involve the following steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For instance, a 3D-QSAR study on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.org In such a study, the 3D grid-based descriptors for steric and electrostatic fields are correlated with the inhibitory activity (pIC50). The resulting contour maps from these models can highlight regions where modifications to the chemical structure, such as the introduction of a chloro or methyl group on the phenyl ring of a D-phenylalanine scaffold, might enhance or diminish activity.

Table 1: Hypothetical Descriptors for a QSAR Study of Phenylalanine Derivatives

| Descriptor | Description | Potential Impact of Substituents (5-Chloro-2-methyl) |

| LogP | Lipophilicity | The chloro and methyl groups would increase lipophilicity compared to unsubstituted D-phenylalanine. |

| Molecular Weight | Size of the molecule | Increased due to the addition of chlorine and a methyl group. |

| Hammett Constants (σ) | Electronic effect of substituents | The chloro group is electron-withdrawing, while the methyl group is electron-donating. Their combined effect at the 5- and 2-positions would modulate the electron density of the aromatic ring. |

| Steric Parameters (e.g., Taft's Es) | Steric bulk of substituents | The 2-methyl group would introduce significant steric hindrance near the amino acid backbone, potentially influencing binding orientation. |

| Dipole Moment | Polarity of the molecule | The introduction of the polar C-Cl bond would alter the overall dipole moment of the molecule. |

This table is illustrative and based on general chemical principles, as no specific study on this compound was found.

Fragment-Based Drug Design (FBDD) Principles in Compound Optimization

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery where small molecular fragments (typically with a molecular weight < 300 Da) are screened for weak binding to a biological target. nih.gov These hits then serve as starting points for growing, linking, or merging into more potent, lead-like molecules. youtube.com

In the context of this compound, one could retrospectively consider its constituent parts as fragments. For example, D-phenylalanine itself could be a fragment hit. The process of optimizing this fragment would involve exploring chemical space around this core to improve binding affinity and other drug-like properties.

The key principles of FBDD that would apply to the optimization of a lead compound derived from a fragment like D-phenylalanine include:

Fragment Growing: This involves extending the fragment to interact with adjacent pockets of the target protein. For example, if D-phenylalanine binds to a target, medicinal chemists might explore adding substituents to the phenyl ring to pick up additional interactions. The introduction of the 5-chloro and 2-methyl groups can be seen as a "growing" strategy to probe specific sub-pockets of a binding site.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, more potent molecule.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.

A crucial metric in FBDD is Ligand Efficiency (LE) , which relates the binding affinity of a compound to its size (number of heavy atoms). acs.org The goal during optimization is to increase potency without disproportionately increasing the molecular size, thus maintaining or improving LE.

Table 2: Illustrative Application of FBDD Principles

| FBDD Strategy | Application to a Phenylalanine Scaffold | Rationale for 5-Chloro-2-methyl Substitution |

| Fragment Screening | Identification of D-phenylalanine as a weak binder to a target protein. | N/A (This is the starting point) |

| Fragment Growing | Addition of substituents to the phenyl ring to explore the binding pocket. | The 5-chloro group could be added to form a halogen bond or interact with a hydrophobic pocket. The 2-methyl group could provide a favorable van der Waals contact or induce a specific conformation. |

| Lead Optimization | Further modification of the substituted phenylalanine to improve potency and pharmacokinetic properties. | The combination of these groups would be evaluated for its overall effect on binding affinity, selectivity, and metabolic stability. |

This table provides a hypothetical scenario as no specific FBDD studies involving this compound were found.

Preclinical Research Applications and Potential As a Biochemical Probe

Development of 5-Chloro-2-methyl-D-phenylalanine as a Chemical Probe

As a chemical probe, this compound offers researchers a means to investigate complex biological processes. Its unnatural structure can provide resistance to enzymatic degradation, allowing for more sustained effects in experimental systems compared to its natural L-amino acid counterparts.

Use in Enzyme Mechanism Elucidation

The study of enzyme kinetics and mechanisms is fundamental to understanding cellular function and designing effective drugs. tandfonline.com While specific studies detailing the use of this compound in elucidating enzyme mechanisms are not extensively documented in publicly available literature, the principles of using modified amino acids as probes are well-established. For instance, derivatives of phenylalanine, such as chloromethyl ketones, have been used to chemically modify and inhibit enzymes like papain, providing insights into their catalytic mechanisms. nih.gov The introduction of substituents like chlorine and a methyl group can alter the electronic nature and size of the amino acid side chain, potentially making it a specific inhibitor or a substrate analog for certain enzymes. By observing how this compound interacts with an enzyme—whether it binds to the active site, inhibits activity, or acts as a substrate—researchers could deduce critical information about the enzyme's substrate specificity and catalytic strategy.

Applications in Protein Modification and Labeling

Site-specific modification and labeling of proteins are powerful techniques for studying protein structure, function, and localization. While direct evidence for the use of this compound in this context is limited, the broader field of protein engineering often employs unnatural amino acids for this purpose. Phenylalanine derivatives can be incorporated into proteins to introduce new chemical handles for bioconjugation or to act as spectroscopic probes. arxiv.org For example, the aromatic ring can be a site for chemical reactions or can have its properties altered by substituents to study the local protein environment. Theoretical and experimental work has shown that modifications to the phenylalanine ring can be used to probe the hydrophobic core and dynamics of proteins. arxiv.org

Exploration in Preclinical Therapeutic Target Identification

The search for new therapeutic agents is a cornerstone of medicinal chemistry. Synthetic amino acids are often explored for their potential to inhibit key processes in pathogens or diseased cells, thereby identifying new drug targets.

Antiviral Research: Hepatitis B Virus (HBV) Protein Interactions

The Hepatitis B virus (HBV) capsid, composed of the core protein (HBc), plays a crucial role in the viral life cycle, including genome packaging and maturation. nih.gov The hydrophobic pockets within the capsid are considered potential drug targets. Studies have shown that the conformation of specific amino acid residues, such as Phenylalanine 97, within these pockets is critical. nih.gov Furthermore, tryptophan and phenylalanine residues in the C-terminus of the small envelope protein of HBV are essential for its interaction with the Hepatitis D virus (HDV), a satellite virus that requires HBV for its assembly and transmission. nih.govresearchgate.netnih.gov While there is no direct evidence of this compound being tested against HBV, the established importance of phenylalanine residues in key viral protein interactions makes derivatives like it interesting candidates for exploration as potential inhibitors of HBV assembly or its interaction with other viral components.

Antimalarial Drug Target Discovery

The rise of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. mdpi.com Phenylalanine derivatives have been a subject of interest in this area for decades. nih.govresearchgate.net For example, phebestin, a derivative of bestatin (B1682670) containing phenylalanine, has shown potent nanomolar efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov It is believed to act by inhibiting aminopeptidases essential for the parasite. This highlights the potential of modified phenylalanine scaffolds in antimalarial drug discovery. While studies on this compound itself are not reported in this context, its structural relation to compounds with known antiplasmodial activity suggests it could be a candidate for screening and development.

Investigation of Other Preclinical Disease Modalities (e.g., cancer mechanisms, neurodegenerative pathway modulation)

There is currently a lack of published research specifically detailing the use of this compound in preclinical models of cancer or neurodegenerative diseases. General studies on related phenylalanine analogs suggest that such compounds can be of interest in these fields. For instance, other chlorinated or methylated phenylalanine derivatives have been explored for their potential to act as enzyme inhibitors or as building blocks for peptide-based therapeutics. However, without direct studies on this compound, any potential application in these areas remains speculative.

Future Perspectives in Academic Research on Halogenated and Alkylated D Phenylalanine Analogues

Advancements in High-Throughput Screening and Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov In the context of halogenated and alkylated D-phenylalanine analogues, HTS will be instrumental in identifying new lead compounds with therapeutic potential. Future advancements in HTS are expected to accelerate this process even further.

The integration of robotics, advanced detectors, and sophisticated software allows for the analysis of thousands of compounds daily, a significant leap from traditional screening methods. nih.govyoutube.com This automation not only increases speed and efficiency but also facilitates the miniaturization of assays, reducing the consumption of reagents and valuable compound stocks. youtube.com Innovations in acoustic technology, for instance, enable contactless liquid handling, minimizing the risk of contamination and allowing for the precise transfer of nanoliter-scale droplets. youtube.com

Future HTS platforms will likely incorporate more complex and physiologically relevant cell-based assays. The use of stem cells and engineered cell lines in HTS provides a more accurate prediction of a compound's potential efficacy and toxicity in humans at an early stage. nih.govtechnologynetworks.com For analogues like 5-Chloro-2-methyl-D-phenylalanine, screening against a panel of cancer cell lines or specific receptor-expressing cells can quickly identify potential applications in oncology or other therapeutic areas. acs.org

Fragment-based lead discovery (FBLD) is another powerful approach that complements HTS. researchgate.net In FBLD, small molecular fragments are screened for weak binding to a biological target. Hits from these screens can then be elaborated or linked together to generate high-affinity ligands. Halogenated and alkylated D-phenylalanine derivatives can serve as valuable fragments or as scaffolds for the elaboration of fragment hits, with the halogen atom providing a vector for further chemical modification through cross-coupling reactions.

Table 1: Key Technologies in High-Throughput Screening for Novel Drug Discovery

| Technology | Description | Relevance to Halogenated/Alkylated D-Phenylalanine Analogues |

| Robotic Automation | Use of robotic systems for liquid handling, plate transport, and readouts to increase throughput and precision. youtube.com | Enables rapid screening of libraries of peptides and small molecules incorporating these analogues. |

| Acoustic Dispensing | Contactless liquid transfer using sound waves, allowing for miniaturization and reduced contamination. youtube.com | Precise dispensing of valuable and often limited quantities of synthesized analogues for screening. |

| Cell-Based Assays | Utilization of living cells, including engineered and stem cells, to assess the biological activity and toxicity of compounds in a more physiologically relevant context. technologynetworks.com | Early identification of therapeutic potential and potential liabilities of new analogues. |

| Fragment-Based Lead Discovery (FBLD) | Screening of low molecular weight compounds (fragments) to identify binding partners for a target, which are then optimized into lead compounds. researchgate.net | Analogues can be used as fragments or as scaffolds for growing fragments into more potent molecules. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of halogenated and alkylated D-phenylalanine analogues, a systems-level approach is necessary. The integration of multiple "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by these compounds within a biological system. nih.govbiorxiv.org This multi-omics approach is crucial for elucidating mechanisms of action, identifying biomarkers of response, and understanding potential off-target effects.

For instance, treating cells with a compound like this compound and subsequently analyzing the transcriptome could reveal which genes are up- or down-regulated. Proteomics would then show how these changes in gene expression translate to alterations in protein levels. Metabolomics could further identify shifts in metabolic pathways, providing a comprehensive picture of the cellular response. researchgate.netresearchgate.net

Bioinformatic tools and network analysis are essential for making sense of these large and complex datasets. biorxiv.orgnih.gov By mapping the observed changes onto known biological pathways, such as those in the KEGG PATHWAY database, researchers can generate hypotheses about the compound's mechanism of action. genome.jp For example, if a D-phenylalanine analogue causes changes in proteins and metabolites involved in a specific signaling pathway, this provides a strong indication of its molecular target.

This integrative analysis can enhance the understanding of disease pathophysiology and lead to novel therapeutic strategies. nih.gov In the context of drug development, multi-omics data can help in the rational design of second-generation compounds with improved efficacy and reduced side effects.

Innovative Biocatalytic Routes for Sustainable Production

The synthesis of enantiomerically pure D-amino acids, including halogenated and alkylated analogues, can be challenging and costly using traditional chemical methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for their production. researchgate.netmdpi.com

Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs), transaminases, and engineered dehydrogenases are being explored for the synthesis of chiral amines and amino acids. researchgate.netnih.gov PALs, for example, catalyze the reversible addition of ammonia to cinnamic acid derivatives to produce phenylalanine analogues. nih.gov Recent research has focused on discovering and engineering robust PALs with broad substrate specificity, capable of accepting substituted cinnamic acids to produce a variety of D- and L-phenylalanine derivatives. nih.gov

Cascade biocatalysis, where multiple enzymatic steps are combined in a single pot, represents a particularly promising strategy for sustainable synthesis. nih.gov This approach can convert simple, renewable feedstocks into high-value chiral chemicals in a highly efficient manner. For example, a multi-enzyme cascade could be designed to produce a halogenated D-phenylalanine analogue from a simple sugar. nih.gov

Protein engineering plays a crucial role in expanding the biocatalytic toolbox. By modifying the active site of an enzyme, its substrate scope can be altered to accept non-natural substrates, such as those required for the synthesis of this compound. This often involves a combination of rational design and directed evolution.

Table 2: Key Enzymes in the Biocatalytic Production of Chiral Phenylalanine Analogues

| Enzyme Class | Catalytic Reaction | Relevance to Halogenated/Alkylated D-Phenylalanine Analogues |

| Phenylalanine Ammonia Lyases (PALs) | Reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.gov | Can be used in the reverse reaction to synthesize L- and D-phenylalanine analogues from corresponding cinnamic acids. |

| Transaminases (TAs) | Transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net | Asymmetric synthesis of chiral amines and amino acids from prochiral ketones. |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to chiral amines using ammonia. | Direct synthesis of chiral amines, which can be precursors to D-amino acids. |

| Imine Reductases (IREDs) | Reduction of imines to amines. nih.govnih.gov | Can be used in cascade reactions for the synthesis of complex chiral amines with multiple stereocenters. |

Computational Predictions for Novel Pharmacological Targets and Interactions

Computational methods are indispensable in modern drug discovery, providing powerful tools for predicting the interactions between small molecules and their biological targets at an atomic level. researchgate.net For halogenated and alkylated D-phenylalanine analogues, computational approaches can guide the design of new compounds and predict their pharmacological profiles.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a receptor. acs.org By docking a library of virtual D-phenylalanine analogues into the binding site of a target protein, researchers can prioritize which compounds to synthesize and test. This approach has been successfully used to identify potential ligands for a variety of targets. researchgate.net

Computational methods are also being developed to handle unnatural amino acids. acs.orgnih.gov The Rosetta software suite, for example, has been extended to design proteins that incorporate non-canonical amino acids, such as those with novel metal-binding properties. acs.orgnih.gov This opens up the possibility of designing novel enzymes and receptors that specifically recognize and interact with halogenated and alkylated D-phenylalanine analogues.

Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. acs.org This in silico analysis can help to identify potential liabilities early in the drug discovery process, saving time and resources.

Role in Advanced Chemical Biology Tool Development

Halogenated and alkylated D-phenylalanine analogues are not only potential therapeutics but also valuable tools for chemical biology research. The unique properties of these unnatural amino acids can be exploited to probe biological systems in novel ways.

The incorporation of halogenated phenylalanine derivatives into peptides can be used to study the effects of halogen bonding on peptide conformation and stability. acs.org Halogen bonds are non-covalent interactions that can influence molecular recognition events, and understanding their role in a biological context is an active area of research. acs.org Selective halogenation can also be used to fine-tune the biophysical properties of peptides, such as their hydrophobicity, which can impact processes like amyloid fibril formation. nih.gov

Furthermore, the halogen atom can serve as a reactive handle for further chemical modifications. princeton.edu For example, a chlorinated or brominated phenylalanine residue in a peptide can be functionalized using cross-coupling reactions, allowing for the site-specific attachment of fluorescent probes, affinity tags, or other chemical moieties. nih.gov This strategy provides a powerful way to create sophisticated chemical biology tools for studying protein function and localization.

The genetic incorporation of unnatural amino acids into proteins in living cells is another exciting frontier. acs.orgnih.gov By engineering the translational machinery, it is possible to direct the ribosome to incorporate a halogenated D-phenylalanine analogue at a specific site in a protein. This would allow for the in vivo study of protein function with unprecedented precision.

Q & A

Q. What guidelines ensure compliance with ethical standards in publishing structural data for this compound?

- Methodological Answer :

- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectral data in PubChem or ChemSpider).

- Dual-use review : Screen for potential misuse (e.g., toxin synthesis) via institutional biosafety committees.

- Vancouver citation style : Reference all synthetic protocols and analytical methods transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products